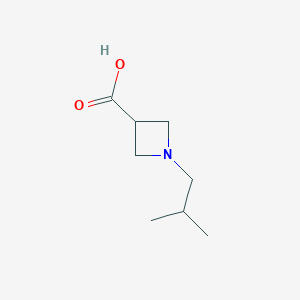![molecular formula C10H10O2S B6147682 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid CAS No. 1194655-80-5](/img/new.no-structure.jpg)
3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiatricyclo[5210,2,6]deca-2(6),4-diene-4-carboxylic acid is a complex organic compound with a unique tricyclic structure incorporating a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tricyclic core, followed by functionalization to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, specific solvents, and temperature control to facilitate the desired reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds within the tricyclic structure, potentially leading to the formation of more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated tricyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom and the tricyclic structure play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene: Lacks the carboxylic acid group.
Tricyclo[5.2.1.0,2,6]deca-2(6),4-diene: Lacks the sulfur atom.
Uniqueness: 3-Thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid is unique due to the presence of both a sulfur atom and a carboxylic acid group within its tricyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1194655-80-5 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B6147709.png)
